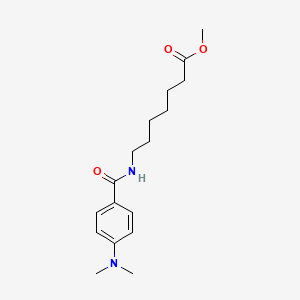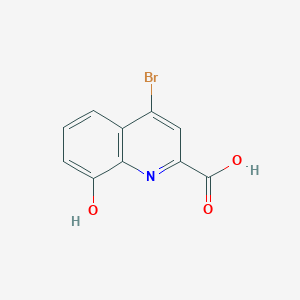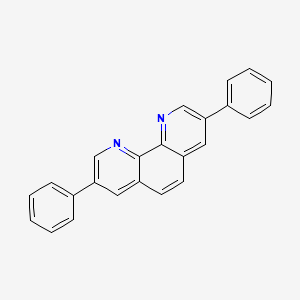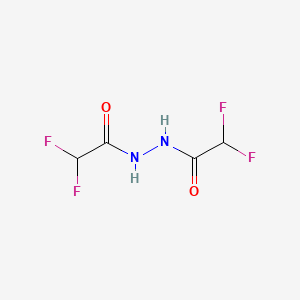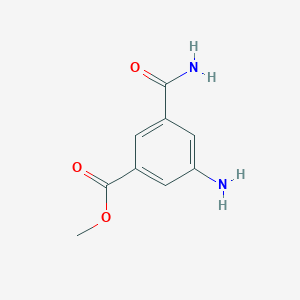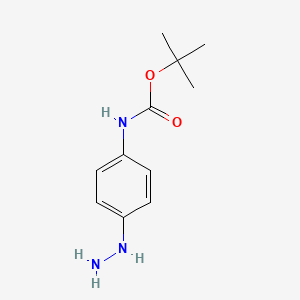![molecular formula C7H7N5O B12972476 N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)
N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide typically involves multi-step reactions. One common method includes the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by various electrophilic reactions . Another approach involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted reactions and Fischer indole-type synthesis are promising due to their efficiency and scalability .
化学反応の分析
Types of Reactions
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like NaClO2 and TEMPO.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Substitution reactions often involve alkyl halides in the presence of bases like K2CO3.
Common Reagents and Conditions
Common reagents include CuCl, NaI, and various alkyl halides. Reaction conditions often involve solvents like DMSO and DMF, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant biological activities .
科学的研究の応用
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, it inhibits P21-activated kinase 4 by binding to its active site, leading to the disruption of downstream signaling pathways involved in cell growth and apoptosis . This compound also induces apoptosis in cancer cells by upregulating proapoptotic proteins like caspase-3 and Bax .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives like:
- 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 4- (4- (3-chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide is unique due to its N’-hydroxy group, which enhances its binding affinity and specificity towards certain enzymes and receptors. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its potent biological activities .
特性
分子式 |
C7H7N5O |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(12-13)4-2-10-7-5(4)1-9-3-11-7/h1-3,13H,(H2,8,12)(H,9,10,11) |
InChIキー |
MMDCBIOVSPELPT-UHFFFAOYSA-N |
異性体SMILES |
C1=C(C2=CN=CN=C2N1)/C(=N/O)/N |
正規SMILES |
C1=C(C2=CN=CN=C2N1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
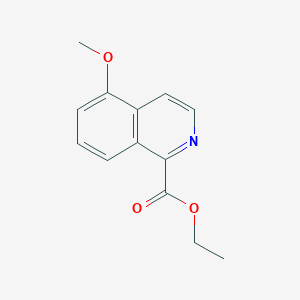
![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)

![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)

